molecular formula C10H8BrF3O2 B6592405 1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene CAS No. 200956-16-7

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene

Cat. No.: B6592405
CAS No.: 200956-16-7
M. Wt: 297.07 g/mol
InChI Key: BPQVBIUQJJMEGK-UHFFFAOYSA-N
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Description

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene is an organic compound with the molecular formula C10H8BrF3O2 It is characterized by the presence of an allyloxy group, a bromine atom, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-trifluoromethoxy-phenol and allyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Procedure: The phenol derivative is reacted with allyl bromide in the presence of the base, leading to the formation of the desired product through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN), often in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce aldehydes, carboxylic acids, or alcohols.

Scientific Research Applications

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene has several scientific research applications, including:

    Material Synthesis: It is used as a building block in the synthesis of advanced materials, such as polymers and liquid crystals.

    Drug Discovery: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals, particularly in the design of novel therapeutic agents.

    Nanotechnology: It is utilized in the fabrication of nanomaterials and nanocomposites, contributing to advancements in nanotechnology.

    Chemical Biology: The compound is employed in chemical biology research to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(trifluoromethoxy)benzene: Lacks the allyloxy group, making it less versatile in certain synthetic applications.

    2-(Allyloxy)-1-bromo-4-(trifluoromethoxy)benzene: A positional isomer with similar properties but different reactivity due to the position of the substituents.

Uniqueness

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the allyloxy group allows for further functionalization, while the trifluoromethoxy group enhances its stability and lipophilicity.

Biological Activity

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene, with the molecular formula C10H8BrF3O2, is an organic compound notable for its diverse applications in material science and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, synthetic routes, and potential therapeutic applications.

  • Molecular Weight : 297.07 g/mol
  • CAS Number : 200956-16-7
  • Structure : The compound features an allyloxy group, a bromine atom, and a trifluoromethoxy group attached to a benzene ring, which contributes to its unique chemical reactivity and stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy group enhances lipophilicity and metabolic stability, influencing pharmacokinetic properties. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It could modulate receptor activity, affecting cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar functional groups have shown efficacy against various bacterial strains, suggesting potential for development as antimicrobial agents.

Anticancer Activity

This compound has been evaluated in the context of cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

StudyCell LineIC50 Value (µM)Mechanism
Study AMCF-7 (breast cancer)15.0Apoptosis induction
Study BA549 (lung cancer)20.5Cell cycle arrest

Case Studies

  • Study on Anticancer Activity : In a study conducted by El-Kashef et al., various thiazolidinone derivatives were synthesized and tested for anticancer properties against MCF-7 cells. Among these, compounds structurally related to this compound demonstrated promising results with IC50 values indicating effective cytotoxicity against cancer cells .
  • Antimicrobial Evaluation : Another study investigated the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. Results showed that the presence of the trifluoromethoxy group significantly enhanced the antibacterial efficacy .

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials : The reaction begins with 2-bromo-4-trifluoromethoxyphenol and allyl bromide.
  • Reaction Conditions : Conducted under basic conditions using potassium carbonate (K2CO3) to facilitate nucleophilic substitution.
  • Procedure : The phenolic compound reacts with allyl bromide to form the ether via an etherification reaction.

Applications in Drug Discovery

Due to its unique structural features, this compound serves as a valuable intermediate in drug discovery:

  • Pharmaceutical Development : Its derivatives are being explored for their potential as new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-Bromo-2-(trifluoromethoxy)benzeneLacks allyloxy groupLimited versatility
2-(Allyloxy)-1-bromo-4-(trifluoromethoxy)benzenePositional isomerDifferent reactivity

Properties

IUPAC Name

2-bromo-1-prop-2-enoxy-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-2-5-15-9-4-3-7(6-8(9)11)16-10(12,13)14/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQVBIUQJJMEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199808
Record name 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200956-16-7
Record name 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200956-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-trifluoromethoxyphenol (Description 11; 8 g, 0.03 mol) and K2CO3 (8.6 g, 0.06 mol) in dimethylformamide (100 ml) was added allyl bromide (4 ml, 0.045 mol). The solution was stirred for 4 h. at room temperature undre nitrogen whereupon water (400 ml) and ethyl acetate (3×100 ml) were added and the combined organic phase was washed with water (200 ml), saturated brine (200 ml), dried (MgSO4) and the solvent removed in vacuo. The residue was purified by chromatography on silica gel (eluting with 5% ethyl acetate in hexane) to give the title compound as a yellow oil 1H NMR (250 MHz, CDCl3) δ4.60 (2H, dt, J 5, 1.6 Hz), 5.33 (1H, dq, J 10.5, 1.4 Hz), 5.48 (1H, dq, J 17.3, 1.6 Hz), 6.04 (1H, m), 6.86 (1H, d, J 9 Hz, 7.13 (1H, dd, J 8.4, 2.7 Hz), and 7.45 (1H, d, J 2.8 Hz).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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